molecular formula C32H64NO8P B033377 1,2-Dilauroyl-sn-glycero-3-phosphocholine CAS No. 18194-25-7

1,2-Dilauroyl-sn-glycero-3-phosphocholine

Cat. No. B033377
CAS RN: 18194-25-7
M. Wt: 621.8 g/mol
InChI Key: IJFVSSZAOYLHEE-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

DLPC can be synthesized through various chemical and enzymatic methods. An improved method involves reacting sn-glycero-3-phosphorylcholine with fatty acid imidazolide and sodium methylsulfinylmethide under mild conditions to achieve high yields and purity of phosphatidylcholine (Warner & Benson, 1977). Another approach utilizes the sn-glycero-3-phosphocholine zinc chloride complex and tritylchloride to yield 1-O-tritylglycerophosphocholine, a precursor for synthesizing mixed-acid 1,2-diacyl-sn-glycero-3-phosphocholines through acylation and deprotection steps (Hermetter et al., 1989).

Molecular Structure Analysis

The molecular structure of DLPC is characterized by differential scanning calorimetry, nuclear magnetic resonance, and X-ray diffraction studies, revealing its phase behavior and structural reorganization at different temperatures (Morrow & Davis, 1987). Fourier transform infrared spectroscopy further elucidates the conformational differences in the lamellar phases of phosphocholines, showing distinct phases over a temperature interval and changes in acyl chain packing (Dluhy et al., 1985).

Chemical Reactions and Properties

DLPC participates in various chemical reactions, including enzymatic synthesis, which allows for the production of high-purity, chain-deuterated phosphocholines useful for experimental techniques (Bogojevic & Leung, 2020). The chemical synthesis of unsaturated phosphatidylcholines using DLPC as a precursor illustrates the versatility of DLPC in generating lipid molecules with specific properties (Warner & Benson, 1977).

Physical Properties Analysis

The physical properties of DLPC, such as phase behavior, hydration levels, and bilayer structure, are crucial for its application in membrane studies. Calorimetric and nuclear magnetic resonance studies provide insights into the phase transitions and structural reorganization of DLPC under different conditions, highlighting its utility in modeling biological membranes (Morrow & Davis, 1987).

Chemical Properties Analysis

The chemical properties of DLPC, including reactivity and interaction with other molecules, are defined by its molecular structure and the functional groups present. The enzymatic and chemical synthesis methods allow for the modification of DLPC to study its interactions and reactivity in various biological and chemical contexts (Warner & Benson, 1977).

Scientific Research Applications

  • LRH-1 Agonist

    • Field : Biochemistry
    • Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine has a role as an LRH-1 agonist . LRH-1 is a nuclear receptor that regulates a variety of biological processes including cholesterol homeostasis and bile acid metabolism .
    • Method : The compound can be used in biochemical assays to study the function of LRH-1 .
    • Results : The outcomes of such studies can provide insights into the role of LRH-1 in various biological processes .
  • Generation of Micelles, Liposomes, and Artificial Membranes

    • Field : Biochemistry and Biophysics
    • Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
    • Method : The compound can be used to form thinner membranes than those produced with phosphatidylcholine containing the more common long-chain or very long-chain fatty acids .
    • Results : The use of 1,2-Dilauroyl-sn-glycero-3-phosphocholine allows for the variation of membrane formulation .
  • Oxidative Stability in Soybean Oil-Water System

    • Field : Food Science and Biotechnology
    • Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine has been used to study its effects on the oxidative stability in a soybean oil-water system .
    • Method : The compound was added to the system at different locations including at the interface of air-oil, in the middle of oil, and at the interface of oil-water .
    • Results : The addition of 1,2-Dilauroyl-sn-glycero-3-phosphocholine increased total tocopherols, α-tocopherol, and δ-tocopherol whereas content of β+γ tocopherols did not increase at any locations .
  • Drug Delivery

    • Field : Pharmacology
    • Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine can be used in drug delivery systems . It can modify the functions of a living organism when absorbed .
    • Method : The compound can be used in the formulation of drugs to enhance their delivery and effectiveness .
    • Results : The outcomes of such studies can provide insights into the role of this compound in improving drug delivery .
  • Liposome Systems Decorated with Bioconjugated Copolymers

    • Field : Biophysics
    • Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine has been used in the biophysical investigation of liposome systems decorated with bioconjugated copolymers .
    • Method : The bioconjugated copolymers were self-assembled into liposomes conformed by 1,2 dimyristoyl-sn-glycero-3-phosphocholine, sphingomyelin, and cholesterol . The biohybrid systems were systematically characterized by differential scanning calorimetry (DSC), dynamic light scattering (DLS), and cryogenic transmission electron microscopy (cryoTEM) .
    • Results : The biohybrid liposomes displayed long-term stability, thermo-responsiveness, hydrophilic-hydrophobic features, fluorescence properties and presumably provided with cell targeting properties intrinsically integrated into the amino acid sequences of the utilized peptides .
  • Drug

    • Field : Pharmacology
    • Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine can be used as a drug . It can modify the functions of a living organism when absorbed .
    • Method : The compound can be used in the formulation of drugs to enhance their delivery and effectiveness .
    • Results : The outcomes of such studies can provide insights into the role of this compound in improving drug delivery .
  • Generation of Micelles, Liposomes, and Other Types of Artificial Membranes

    • Field : Biochemistry and Biophysics
    • Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
    • Method : The compound can be used to form thinner membranes than those produced with phosphatidylcholine containing the more common long-chain or very long-chain fatty acids .
    • Results : The use of 1,2-Dilauroyl-sn-glycero-3-phosphocholine allows for the variation of membrane formulation .

Safety And Hazards

DLPC is for research use only . It is not for medicinal, household or other use .

Future Directions

DLPC is commonly used in the generation of micelles, liposomes, and other types of artificial membranes . Due to the medium size of fatty acid chain, DLPC is used to form thinner membranes or lipid bilayers . It is also used in spin-label and lipid studies . As research continues, more applications of DLPC may be discovered.

properties

IUPAC Name

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVSSZAOYLHEE-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904060
Record name Dilauroyl phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dilauroyl-sn-glycero-3-phosphocholine

CAS RN

18194-25-7
Record name 1,2-Dilauroyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18194-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-alpha-Dilauroyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilauroyl phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dilauroyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Dilauroyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2-Dilauroyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Dilauroyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1,2-Dilauroyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1,2-Dilauroyl-sn-glycero-3-phosphocholine

Citations

For This Compound
1,730
Citations
N Adrar, F Bahadori, FD Ceylan… - Journal of Chemical …, 2021 - Wiley Online Library
BACKGROUND In order to obtain small and homogenous liposomes encapsulating gallic acid (GA) with interdigitated leaflets, a combination of phosphatidylcholine (PC) of medium …
Number of citations: 8 onlinelibrary.wiley.com
M Shibakami, M Inagaki, SL Regen - Journal of the American …, 1997 - ACS Publications
The influence of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), and 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) …
Number of citations: 7 pubs.acs.org
P Sakdiset, A Okada, H Todo, K Sugibayashi - Journal of Drug Delivery …, 2018 - Elsevier
Selection of phospholipids to design liposome preparations with high skin penetration-enhancing effects - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & …
Number of citations: 32 www.sciencedirect.com
G Kubo, S Sakamoto, S Fujii, Y Sanada… - Chemistry …, 2014 - journal.csj.jp
1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is one of the major lipids constituting cellular membranes. When DLPC itself is dispersed in aqueous solutions, multilamellar …
Number of citations: 2 www.journal.csj.jp
KP Brazhnik, WN Vreeland, JB Hutchison, R Kishore… - Langmuir, 2005 - ACS Publications
The morphology of self-assembled phospholipid membranes (eg, micelles, vesicles, rods, tubes, etc.) depends on the method of formation, secondary manipulation, temperature, and …
Number of citations: 55 pubs.acs.org
J Park, TW Jung, YH Chung, ES Park… - … and Biophysical Research …, 2020 - Elsevier
Obesity causes the development of insulin resistance and type 2 diabetes. Phosphatidylcholine (PPC) has been reported to increase hepatic insulin sensitivity and lipolysis in adipose …
Number of citations: 2 www.sciencedirect.com
CB Fox, SL Baldwin, MS Duthie, SG Reed… - AAPS PharmSciTech, 2012 - Springer
Egg phosphatidylcholine is commonly used as an emulsifier in formulations administered parenterally. However, synthetic phosphatidylcholine (PC) emulsifiers are now widely …
Number of citations: 23 link.springer.com
LA Bagatolli, E Gratton - Biophysical Journal, 2000 - cell.com
Giant unilamellar vesicles (GUVs) composed of different phospholipid binary mixtures were studied at different temperatures, by a method combining the sectioning capability of the two-…
Number of citations: 267 www.cell.com
WSMG Van Kessel, WMA Hax, RA Demel… - Biochimica et Biophysica …, 1977 - Elsevier
A fast and efficient method for the separation of (phospho)lipids by high performance liquid chromatography using n-hexane, 2-propanol, water mixtures as the solvent system is …
Number of citations: 198 www.sciencedirect.com
TM Weiss, PCA van der Wel, JA Killian, RE Koeppe… - Biophysical journal, 2003 - cell.com
α-Helical transmembrane peptides, named WALP, with a hydrophobic sequence of leucine and alanine of varying length bordered at both ends by two tryptophans as membrane …
Number of citations: 169 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.